![molecular formula C12H18N2O3S B4728440 2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B4728440.png)
2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide
Overview
Description
2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide is a synthetic compound that belongs to the class of sulfonylureas. This compound has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide involves binding to sulfonylurea receptors (SURs) on the surface of pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium (KATP) channels, which results in depolarization of the cell membrane and subsequent influx of calcium ions. This influx of calcium ions triggers insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta-cells. It has also been shown to have cardioprotective effects by activating KATP channels in cardiac myocytes.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide in lab experiments is its ability to selectively activate KATP channels in cardiac myocytes. However, one limitation is that it may have off-target effects on other ion channels.
Future Directions
There are many future directions for the use of 2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide in scientific research. One direction is the study of its effects on other ion channels and its potential use in the treatment of other diseases such as epilepsy. Another direction is the development of more selective compounds that target specific SURs.
Scientific Research Applications
2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide has been used in various scientific research studies. It has been used as a tool to study the role of sulfonylurea receptors in insulin secretion in pancreatic beta-cells. It has also been used in the study of the ATP-sensitive potassium (KATP) channels in cardiac myocytes.
properties
IUPAC Name |
2,2-dimethyl-N-[4-(methylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)11(15)14-9-5-7-10(8-6-9)18(16,17)13-4/h5-8,13H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJIGSVYLRRNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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